Cas no 888415-07-4 (3-bromo-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide)

3-Bromo-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group and an N-linked 3-bromobenzamide moiety. This structure imparts potential utility in medicinal chemistry and agrochemical research, particularly as a scaffold for designing bioactive molecules. The presence of bromine and chlorine substituents enhances reactivity for further functionalization, making it a versatile intermediate in synthetic applications. Its oxadiazole ring contributes to stability and may influence binding affinity in target interactions. The compound is suited for exploratory studies in drug discovery, where its distinct pharmacophore could be leveraged for developing enzyme inhibitors or receptor modulators.
3-bromo-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide structure
888415-07-4 structure
Product Name:3-bromo-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide
CAS No:888415-07-4
MF:C15H9BrClN3O2
MW:378.607861280441
CID:5878377
PubChem ID:4083505
Update Time:2025-06-10

3-bromo-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
    • Benzamide, 3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-
    • CHEMBL1630687
    • 3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
    • AB00674203-01
    • 888415-07-4
    • AKOS024607960
    • F1374-0749
    • 3-bromo-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide
    • Inchi: 1S/C15H9BrClN3O2/c16-11-3-1-2-10(8-11)13(21)18-15-20-19-14(22-15)9-4-6-12(17)7-5-9/h1-8H,(H,18,20,21)
    • InChI Key: UNCREAPQRRJYIG-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=C(Cl)C=C2)O1)(=O)C1=CC=CC(Br)=C1

Computed Properties

  • Exact Mass: 376.95667g/mol
  • Monoisotopic Mass: 376.95667g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 68Ų

Experimental Properties

  • Density: 1.639±0.06 g/cm3(Predicted)
  • pka: 10.37±0.70(Predicted)

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Additional information on 3-bromo-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide

Research Briefing on 3-bromo-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS: 888415-07-4)

In recent years, the compound 3-bromo-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS: 888415-07-4) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

The compound belongs to the 1,3,4-oxadiazole class, a heterocyclic scaffold known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Recent studies have explored the synthesis of 3-bromo-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide and its derivatives, highlighting its structural versatility and potential for optimization. The presence of both bromo and chloro substituents in the molecule is believed to enhance its binding affinity to biological targets, making it a promising candidate for further investigation.

One of the key findings from recent research is the compound's inhibitory activity against specific enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-bromo-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide exhibits potent inhibition of protein kinases implicated in cancer progression. The study utilized in vitro assays and molecular docking simulations to elucidate the compound's mechanism of action, revealing its ability to bind to the ATP-binding site of the target kinase.

Another area of interest is the compound's potential as an antimicrobial agent. A recent preprint article (2024) reported that derivatives of 3-bromo-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide showed significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics.

Despite these promising results, challenges remain in the development of 3-bromo-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide as a therapeutic agent. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability and requires further structural modifications to improve its metabolic stability. Additionally, toxicity profiles need to be thoroughly evaluated in preclinical models to ensure safety.

In conclusion, 3-bromo-N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide represents a promising scaffold for drug development, with demonstrated activity in multiple therapeutic areas. Future research should focus on optimizing its pharmacokinetic properties and expanding its biological evaluation to validate its potential as a clinical candidate. The compound's unique structural features and versatile pharmacological profile make it a valuable subject for ongoing investigation in the field of chemical biology and medicinal chemistry.

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